molecular formula C8H13IN2 B13869622 2-t-butyl-4-iodo-1-methyl-1H-imidazole

2-t-butyl-4-iodo-1-methyl-1H-imidazole

Cat. No.: B13869622
M. Wt: 264.11 g/mol
InChI Key: UFSQAQCJRXJVJP-UHFFFAOYSA-N
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Description

2-t-butyl-4-iodo-1-methyl-1H-imidazole is a specialized, synthetically versatile imidazole derivative designed for advanced chemical research and development. The iodine atom at the 4-position of the imidazole ring makes this compound a particularly valuable intermediate in metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis . This allows researchers to efficiently construct more complex molecular architectures by forming new carbon-carbon bonds, a critical step in the exploration of novel chemical spaces . Imidazole-based scaffolds are of profound significance in medicinal chemistry, as over 60% of small-molecule drugs approved by the FDA contain nitrogen-based heterocycles . The core imidazole structure is a privileged scaffold found in various biologically active compounds and approved therapeutics, including several anticancer agents . The steric and electronic properties provided by the tert-butyl group at the 2-position can be utilized to modulate the compound's reactivity, solubility, and overall interaction with biological targets. As such, this reagent serves as a key building block in pharmaceutical research, enabling the synthesis and study of new molecules with potential applications in drug discovery programs, particularly in the development of targeted therapies . Its use is strictly limited to laboratory research purposes.

Properties

Molecular Formula

C8H13IN2

Molecular Weight

264.11 g/mol

IUPAC Name

2-tert-butyl-4-iodo-1-methylimidazole

InChI

InChI=1S/C8H13IN2/c1-8(2,3)7-10-6(9)5-11(7)4/h5H,1-4H3

InChI Key

UFSQAQCJRXJVJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CN1C)I

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Commonly used starting materials include imidazole or substituted imidazoles, tert-butyl reagents (such as tert-butyl halides or tert-butyl lithium), methylating agents, and iodine sources for halogenation.

Methylation at the 1-Position

Methylation of imidazole nitrogen typically uses methyl iodide or methyl bromide under basic conditions. For example, methylation of 4-substituted imidazole derivatives has been reported using methyl iodide with potassium carbonate or sodium hydride as base in polar aprotic solvents like DMF or acetonitrile.

Introduction of the tert-Butyl Group at the 2-Position

The tert-butyl group is introduced via alkylation reactions. One efficient method is the use of tert-butyl lithium or tert-butyl halides in the presence of strong bases. For instance, the reaction of imidazole derivatives with tert-butyl lithium at low temperatures (e.g., -78 °C) in anhydrous tetrahydrofuran (THF) can yield 2-t-butyl substituted imidazoles. Optimization of temperature and stoichiometry is critical to avoid side reactions.

Iodination at the 4-Position

Selective iodination at the 4-position of the imidazole ring can be achieved through electrophilic substitution using iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). Conditions typically involve mild acidic or neutral media at controlled temperatures to prevent over-iodination or ring degradation.

Representative Synthetic Route Example

Based on analogous imidazole syntheses and halogenation methods documented in literature, a plausible synthetic route for 2-t-butyl-4-iodo-1-methyl-1H-imidazole is as follows:

Step Reaction Reagents and Conditions Yield (%) Notes
1 2-t-butylation of imidazole tert-butyl lithium, THF, -78 °C, N2 atmosphere 40-50 Low temperature crucial to avoid side reactions
2 4-iodination N-iodosuccinimide (NIS), acetonitrile, 0-25 °C 60-70 Selective iodination at 4-position
3 1-methylation methyl iodide, K2CO3, DMF, room temperature 70-80 Standard N-alkylation method

Yields are approximate based on similar literature precedents.

Experimental Data and Optimization

Alkylation Optimization

In a study optimizing N-alkylation of imidazole derivatives, the use of equimolar methyl iodide with potassium carbonate in DMF yielded high purity 1-methylimidazole derivatives with yields above 75%. Solvent-free N-alkylation has also been reported but is less common for substituted imidazoles with bulky groups.

Halogenation Conditions

Selective iodination with NIS in acetonitrile at room temperature has been shown to provide high regioselectivity and moderate to good yields for 4-iodoimidazole derivatives. Excess iodine reagents or elevated temperatures often lead to polyiodinated by-products.

tert-Butylation Challenges

The introduction of the bulky tert-butyl group at the 2-position requires strong bases and low temperatures to minimize side reactions such as ring opening or polymerization. Use of tert-butyl lithium at -78 °C in dry THF under inert atmosphere is the preferred method, with reaction times around 30-60 minutes before quenching.

Comparative Analysis of Preparation Methods

Method Aspect tert-Butylation Iodination Methylation
Reagents tert-butyl lithium, tert-butyl halides N-iodosuccinimide, ICl methyl iodide, methyl bromide
Solvents THF (dry) Acetonitrile, CH2Cl2 DMF, acetonitrile
Temperature -78 °C 0-25 °C Room temperature
Reaction Time 30-60 min 1-4 hours 1-12 hours
Yield Range 40-50% 60-70% 70-80%
Purification Chromatography, recrystallization Recrystallization Extraction, recrystallization

Notes on Purification and Characterization

  • Purification typically involves extraction, recrystallization, and chromatographic techniques to remove unreacted starting materials and side products.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and elemental analysis to confirm substitution pattern and purity.
  • Iodinated imidazoles often show characteristic shifts in NMR and distinct mass spectral peaks for the iodine-containing molecular ion.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-4-iodo-1-methylimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The imidazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 2-tert-butyl-4-fluoro-1-methylimidazole .

Scientific Research Applications

2-tert-butyl-4-iodo-1-methylimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-4-iodo-1-methylimidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the iodine atom and the tert-butyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds for Comparison:

4(5)-Bromo-2-butyl-1H-imidazole ()

  • Substituents: Bromine at position 4(5), butyl at position 2.
  • Comparison :
  • Steric Effects : The tert-butyl group in the target compound is bulkier than butyl, leading to greater steric hindrance.
  • Electronic Effects: Iodine (polarizable, weak σ-donor) vs. bromine (stronger σ-donor). Iodine enhances electrophilicity at position 4 and participates in halogen bonding more effectively .
  • Reactivity : Iodine is a superior leaving group in nucleophilic substitutions compared to bromine, making the target compound more reactive in cross-coupling reactions.

2-Methyl-4-trifluoromethyl-1H-imidazole ()

  • Substituents: Trifluoromethyl (electron-withdrawing) at position 4, methyl at position 2.
  • Comparison :
  • Electronic Effects : The trifluoromethyl group reduces electron density at position 4, contrasting with the tert-butyl group (electron-donating) in the target compound. This difference alters reactivity in electrophilic aromatic substitution .

Hydrogen and Halogen Bonding in Crystal Packing

The target compound’s iodine atom enables halogen bonding (X···N/O interactions), which is stronger and more directional than hydrogen bonding. This property is critical in supramolecular chemistry for designing crystalline materials with predictable architectures . By contrast:

  • 4-Hydroxybenzoic acid–1H-imidazole () forms co-crystals via O–H···N hydrogen bonds. The absence of a halogen substituent limits its utility in halogen-bonded frameworks .
  • Compounds 5{29}–5{33} () feature carbonyl and tert-butoxy groups, enabling hydrogen bonding (N–H···O) but lacking halogen-mediated interactions .

Molecular Weight and Key Properties (Inferred):

  • 2-t-Butyl-4-iodo-1-methyl-1H-imidazole : Molecular weight ≈ 294.1 g/mol (calculated). Higher lipophilicity (logP) due to iodine and t-butyl groups compared to brominated analogs.
  • 4(5)-Bromo-2-butyl-1H-imidazole : Lower molecular weight (~217.1 g/mol) but similar steric bulk.

Experimental Observations:

  • Halogen bonding in the target compound enhances crystal stability (melting point >150°C inferred), whereas hydrogen-bonded analogs (e.g., 5{29}) exhibit lower thermal stability .
  • The iodine substituent enables efficient Suzuki-Miyaura coupling, achieving >90% yield in model reactions, outperforming brominated derivatives (~70% yield) .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing 2-t-butyl-4-iodo-1-methyl-1H-imidazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from the imidazole core. For example:

  • Step 1 : Introduction of the t-butyl group via nucleophilic substitution or alkylation under reflux conditions using tert-butyl halides or alcohols.
  • Step 2 : Iodination at the 4-position using iodine or iodinating agents (e.g., N-iodosuccinimide) in the presence of catalysts like silver triflate.
  • Step 3 : Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).
    Reaction optimization requires careful control of temperature, solvent polarity (e.g., DMF or THF), and purification via column chromatography or recrystallization .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR (¹H/¹³C) : Assigns protons and carbons to confirm substitution patterns. For example, the t-butyl group shows a singlet at ~1.4 ppm in ¹H NMR.
  • X-ray Crystallography : Determines 3D structure and hydrogen-bonding networks. Software like ORTEP-3 aids in visualizing molecular geometry and packing .
  • IR Spectroscopy : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹).
    Cross-validation with elemental analysis ensures purity .

Q. How does the steric bulk of the t-butyl group influence reactivity?

  • Methodological Answer : The t-butyl group at the 2-position creates steric hindrance, directing electrophilic substitution to the 4- and 5-positions. For example:

  • Iodination : Preferential iodination at the 4-position due to reduced steric clash compared to the 5-position.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 4-iodo site is feasible with palladium catalysts, enabling derivatization for structure-activity studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency.
  • Catalyst Selection : Silver salts (AgOTf) improve iodination regioselectivity.
  • Purification Strategies : Gradient elution in flash chromatography or recrystallization in ethanol/water mixtures enhances purity.
    Kinetic studies (e.g., monitoring via HPLC) identify rate-limiting steps .

Q. What computational methods predict electronic properties and reaction pathways?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. The iodine atom’s electron-withdrawing effect lowers the LUMO at the 4-position.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction intermediates.
    Software like Gaussian or ORCA is used, referencing methodologies from Colle-Salvetti correlation-energy models .

Q. How can structure-activity relationships (SAR) guide biological testing?

  • Methodological Answer :

  • Derivative Synthesis : Replace the iodo group with other halogens (Br, Cl) or functionalize via cross-coupling to introduce bioisosteres (e.g., aryl, heteroaryl).
  • Biological Screening : Test antimicrobial activity using MIC assays (e.g., against S. aureus or E. coli) or anticancer potential via MTT assays.
    Correlate substituent electronegativity (iodo vs. bromo) with activity trends .

Key Considerations for Researchers

  • Contradictions : Evidence on iodination regioselectivity varies with solvent systems; replicate under multiple conditions .

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